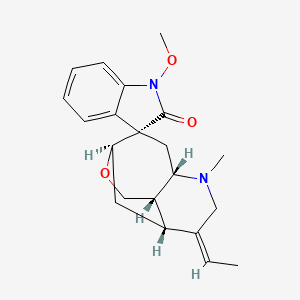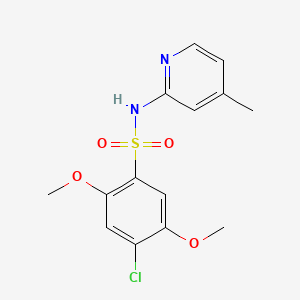
4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes a chloro group, two methoxy groups, a pyridinyl group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
The synthesis of 4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-methyl-2-pyridinamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
- 4-chloro-2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
- 4-chloro-2,5-dimethoxy-N-(2-methylpyridin-2-yl)benzenesulfonamide
- 4-bromo-2,5-dimethoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide These compounds share similar structural features but differ in the position or nature of substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and potential applications.
Eigenschaften
CAS-Nummer |
1087646-83-0 |
|---|---|
Molekularformel |
C14H15ClN2O4S |
Molekulargewicht |
342.8g/mol |
IUPAC-Name |
4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O4S/c1-9-4-5-16-14(6-9)17-22(18,19)13-8-11(20-2)10(15)7-12(13)21-3/h4-8H,1-3H3,(H,16,17) |
InChI-Schlüssel |
HRHHYWIGQMRQFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide](/img/structure/B602768.png)
![2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B602769.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B602771.png)

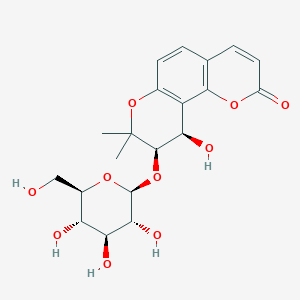

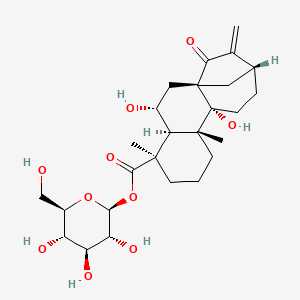
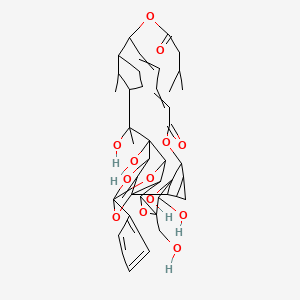



![[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B602788.png)
